2-(4-Ethylphenyl)quinoxaline
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Overview
Description
2-(4-Ethylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a quinoxaline core with a 4-ethylphenyl substituent at the 2-position, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with 4-ethylbenzil in the presence of a catalyst such as ammonium bifluoride (NH4HF2) in an aqueous ethanol solvent system. This reaction proceeds efficiently to yield the desired quinoxaline derivative .
Industrial Production Methods
Industrial production of quinoxalines, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance reaction efficiency and reduce waste . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Halogenated quinoxalines, aminoquinoxalines
Scientific Research Applications
2-(4-Ethylphenyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.
2-(4-Methylphenyl)quinoxaline: Similar structure but with a 4-methylphenyl group.
Uniqueness
2-(4-Ethylphenyl)quinoxaline is unique due to the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C16H14N2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2/c1-2-12-7-9-13(10-8-12)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3 |
InChI Key |
RNSYJPCFGWXRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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